2-(Benzyloxy)-5-bromo-3-methoxybenzaldehyde

Übersicht

Beschreibung

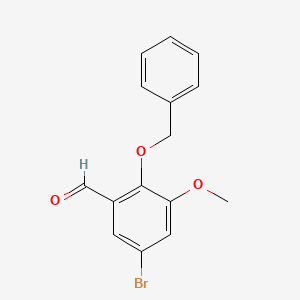

2-(Benzyloxy)-5-bromo-3-methoxybenzaldehyde is an organic compound with the molecular formula C15H13BrO3 It is characterized by the presence of a benzyl ether, a bromine atom, and a methoxy group attached to a benzaldehyde core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-bromo-3-methoxybenzaldehyde typically involves the following steps:

Methoxylation: The methoxy group can be introduced via methylation of the corresponding hydroxybenzaldehyde using dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base like potassium carbonate (K2CO3).

Benzylation: The benzyl ether can be formed by reacting the hydroxyl group with benzyl bromide (BnBr) in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzyloxy)-5-bromo-3-methoxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

Substitution: NaN3 in dimethylformamide (DMF), KCN in aqueous ethanol.

Major Products Formed

Oxidation: 2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid.

Reduction: 2-(Benzyloxy)-5-bromo-3-methoxybenzyl alcohol.

Substitution: 2-(Benzyloxy)-5-azido-3-methoxybenzaldehyde, 2-(Benzyloxy)-5-cyano-3-methoxybenzaldehyde.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

- Intermediate for Galantamine Synthesis 2-(Benzyloxy)-5-bromo-3-methoxybenzaldehyde (B2) can be used to synthesize galantamine, a pharmaceutical compound . B2 is benzylated with benzyl bromide and potassium carbonate in dimethylformamide (DMF) to obtain 5-benzyloxy-2-bromo-4-methoxybenzaldehyde (B3) .

- Synthesis of N-methyl-N-(2-[4-hydroxyphenyl]ethyl)-2-bromo-5-hydroxy-4-methoxy benzene carboxamide (C2) The compound 2-bromo-5-hydroxy-4-methoxy benzoic acid (B13), which can be derived from this compound, is used in the preparation of N-methyl-N-(2-[4-hydroxyphenyl]ethyl)-2-bromo-5-hydroxy-4-methoxy benzene carboxamide (C2), an intermediate in pharmaceutical synthesis .

Biological and Pharmacological Activities

- Anti-metastatic Effects: 2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF), a benzofuran derivative, incorporating a benzyloxy moiety, has shown anti-metastatic effects in hepatocellular carcinoma (HCC) cells. BMBF can suppress the proliferation and change the morphology of Huh7 cells, an HCC cell line with a mutated p53 gene . It also inhibits motility and migration in Huh7 cells, upregulates E-cadherin expression, and downregulates vimentin, Slug, and MMP9 expression, which are associated with epithelial-mesenchymal transition (EMT) and metastasis .

- hMAO-B Inhibition: Chalcones coupled with benzyloxy moieties have been synthesized and studied for their inhibitory characteristics against human Monoamine Oxidase B (hMAO-B). Compounds B10 and B15, which are benzyloxy chalcones, were found to be effective, selective, and reversible hMAO-B inhibitors . Compound B10 exhibited an IC50 value of 0.067 μM, and Ki values for B10 and B15 were 0.030 ± 0.001 and 0.033 ± 0.001 μM, respectively .

- Hypotensive Activity: A series of 2-[(1-alkylpiperidin-4-yl)carbonyl]-1-iso compounds with benzyloxy substitutions were examined for their effects on mean blood pressure (MBP) in anesthetized rats. Compound 3b, featuring a benzyloxy group, reduced MBP with an ED30 value of 0.63 mg/kg intravenously, similar to mibefradil .

- Cytotoxicity: Compound 5o, a conjugate containing a benzyloxy group, demonstrated cytotoxicity against MCF-7 cells (IC50 value of 2.13 ± 0.80 µM) and A549 cells (IC50 value of 4.34 ± 0.98 µM), indicating potential anticancer activity .

Data Tables

| Compound | IC50 (μM) | Ki (μM) |

|---|---|---|

| B10 | 0.067 | 0.030 |

| B15 | 0.12 | 0.033 |

Effects on Mean Blood Pressure (MBP) in Rats

| Compound | ED30 (mg/kg i.v.) |

|---|---|

| 3b | 0.63 |

| Mibefradil | 0.46 |

| 3i | 2.2 |

Case Studies

- Anti-metastatic Effects of BMBF in Hepatocellular Carcinoma (HCC): BMBF treatment of HCC cell lines (Huh7 and PLC/PRF/5) resulted in reduced cell migration and invasion. Specifically, BMBF upregulated E-cadherin and downregulated vimentin, Slug, and MMP9, key markers in epithelial-mesenchymal transition (EMT). Transfection with p53 siRNA prevented cell invasion due to the reduction in integrin α7, Slug, and MMP-9 in Huh7 cells .

- hMAO-B Inhibition by Benzyloxy Chalcones: In vitro studies demonstrated that benzyloxy chalcones B10 and B15 are reversible inhibitors of hMAO-B. Molecular dynamics simulations showed that these compounds were stabilized in protein-ligand complexes via π-π stacking, enhancing their binding to the hMAO-B enzyme's active site .

Wirkmechanismus

The mechanism of action of 2-(Benzyloxy)-5-bromo-3-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The presence of the benzyl ether, bromine, and methoxy groups can influence its binding affinity and specificity. Additionally, the compound may participate in various biochemical pathways, modulating cellular processes and signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Benzyloxy)-3-methoxybenzaldehyde: Lacks the bromine atom, which may affect its reactivity and applications.

2-(Benzyloxy)-5-chloro-3-methoxybenzaldehyde: Contains a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.

2-(Benzyloxy)-5-fluoro-3-methoxybenzaldehyde: Contains a fluorine atom, offering different electronic and steric effects compared to bromine.

Uniqueness

2-(Benzyloxy)-5-bromo-3-methoxybenzaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of the bromine atom allows for further functionalization through substitution reactions, while the benzyl ether and methoxy groups provide stability and influence its interaction with biological targets.

Biologische Aktivität

2-(Benzyloxy)-5-bromo-3-methoxybenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, particularly focusing on its anticancer, antimicrobial, and other pharmacological effects based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, benzofuran derivatives have shown significant anti-metastatic effects in hepatocellular carcinoma (HCC) cells. One study demonstrated that a related compound, 2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF), inhibited the proliferation of Huh7 cells, a model for HCC with a mutated p53 gene. The IC50 values for BMBF were found to be 48.22 μM and 38.15 μM at 24 and 48 hours respectively, indicating a dose-dependent effect on cell viability .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) at 24h | IC50 (μM) at 48h |

|---|---|---|---|

| BMBF | Huh7 | 48.22 | 38.15 |

| Ailanthoidol | HepG2 | Not specified | Not specified |

Antimicrobial Activity

The antimicrobial properties of benzaldehyde derivatives have been explored extensively. Research indicates that certain benzaldehyde Schiff bases exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. These compounds regulate the expression of metabolism-associated genes in bacteria, suggesting a mechanism for their antibacterial action .

Table 2: Antimicrobial Activity of Benzaldehyde Derivatives

| Compound Type | Target Bacteria | Activity |

|---|---|---|

| Benzaldehyde Schiff Bases | E. coli, S. aureus | Bactericidal |

| Hydroxylated Benzaldehyde Derivatives | Various | Inhibitory |

The biological activity of this compound may be linked to its ability to modulate key signaling pathways involved in cancer progression and microbial resistance. For example, compounds that inhibit integrin α7 expression have been shown to reduce cell motility and invasion in cancer cells . Additionally, the presence of methoxy and bromo groups in the structure may enhance its interaction with biological targets.

Case Studies

- Hepatocellular Carcinoma : The anti-metastatic effects observed with BMBF suggest that compounds with similar structures may also inhibit migration and invasion in HCC cells by downregulating p53 expression and affecting epithelial–mesenchymal transition (EMT) markers .

- Antimicrobial Efficacy : A study on benzaldehyde derivatives demonstrated their potential as antimicrobial agents, highlighting their ability to disrupt bacterial gene expression associated with virulence and metabolism .

Eigenschaften

IUPAC Name |

5-bromo-3-methoxy-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c1-18-14-8-13(16)7-12(9-17)15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHMNLDJWFVXRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OCC2=CC=CC=C2)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.